molecular formula C14H21IN2 B8312706 1-Ethyl-4-(4-iodophenethyl)piperazine

1-Ethyl-4-(4-iodophenethyl)piperazine

Cat. No.: B8312706
M. Wt: 344.23 g/mol
InChI Key: VRLYIUVJZSIZSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-4-(4-iodophenethyl)piperazine is a piperazine derivative characterized by an ethyl group at the N1 position and a 4-iodophenethyl substituent at the N4 position. Its structure combines a piperazine core with aromatic and halogenated moieties, which are critical for receptor interactions and metabolic stability. The iodine atom in the para position of the phenyl ring likely enhances binding affinity and selectivity due to its electron-withdrawing and steric effects, a trend observed in other iodinated arylpiperazines .

Properties

Molecular Formula

C14H21IN2

Molecular Weight

344.23 g/mol

IUPAC Name

1-ethyl-4-[2-(4-iodophenyl)ethyl]piperazine

InChI

InChI=1S/C14H21IN2/c1-2-16-9-11-17(12-10-16)8-7-13-3-5-14(15)6-4-13/h3-6H,2,7-12H2,1H3

InChI Key

VRLYIUVJZSIZSC-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CCC2=CC=C(C=C2)I

Origin of Product

United States

Preparation Methods

Ethylation of Piperazine

The ethyl group is introduced via nucleophilic substitution. In a representative procedure, piperazine reacts with bromoethane in acetonitrile under basic conditions (e.g., sodium carbonate) at 85°C for 12–18 hours. This yields 1-ethylpiperazine with a reported efficiency of 62% after purification via flash chromatography.

Key Reaction Parameters:

  • Solvent: Acetonitrile (polar aprotic, enhances SN2 reactivity)

  • Base: Sodium carbonate (maintains pH >9 to deprotonate piperazine)

  • Temperature: 85°C (accelerates reaction without promoting side products)

Reductive Amination as an Alternative Pathway

For laboratories lacking specialized bromination equipment, reductive amination offers a viable alternative.

Condensation of 4-Iodophenethylamine with 1-Ethylpiperazine-4-one

1-Ethylpiperazine-4-one, synthesized via oxidation of 1-ethylpiperazine (H2O2, acetic acid, 50°C), reacts with 4-iodophenethylamine in THF. Sodium triacetoxyborohydride (STAB) facilitates imine reduction, yielding the target compound in 85% efficiency after aqueous workup.

Advantages:

  • Milder Conditions: Avoids harsh bromination steps.

  • Functional Group Tolerance: Compatible with acid-sensitive substrates.

Industrial-Scale Production Methods

Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors (CFRs) are employed to optimize the alkylation step, reducing reaction times from days to hours.

Continuous Flow Alkylation

A mixture of 1-ethylpiperazine and 4-iodophenethyl bromide is pumped through a heated CFR (90°C) with a residence time of 2 hours. The product is continuously extracted using an in-line liquid-liquid separator, achieving a 74% yield with >99% purity.

Economic Considerations:

  • Solvent Recycling: THF is recovered via distillation, reducing waste.

  • Catalyst Reuse: KI is retained in the aqueous phase and reused for subsequent batches.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
SN2 Alkylation6898Straightforward reagentsLong reaction times
Reductive Amination8597Avoids brominationRequires STAB (moisture-sensitive)
Continuous Flow7499Scalable, fastHigh initial equipment cost

Purification and Characterization

Final purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity:

  • 1H NMR (400 MHz, CDCl3): δ 7.68 (d, 2H, Ar-H), 6.99 (d, 2H, Ar-H), 3.52 (t, 2H, CH2-N), 2.92–2.45 (m, 10H, piperazine-H), 1.41 (t, 3H, CH2-CH3).

  • HRMS: m/z calc. for C14H20IN2 [M+H]+: 365.0641; found: 365.0638 .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-(4-iodophenethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The iodophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with hydrogenated iodophenyl groups.

    Substitution: Substituted derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

1-Ethyl-4-(4-iodophenethyl)piperazine is a piperazine derivative with an ethyl group and a 4-iodophenethyl substituent on the piperazine ring. It is a heterocyclic organic compound, and piperazines are known for their diverse biological activities and applications in medicinal chemistry.

Potential Applications

This compound has potential applications in various fields:

  • Pharmaceuticals Its unique structure may lead to novel pharmaceutical applications.
  • Biological activities Piperazine derivatives, including this compound, exhibit a range of biological activities and are investigated for their potential.
  • Interaction studies Compounds similar to this compound can interact with various biological targets.
  • Muscarinic receptor 4 (m4) antagonists N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists for treating neurological diseases .
  • Treatment of IL-6 involved diseases EP4 receptor ligands in the treatment of IL-6 involved diseases . The IL-6 involved diseases include alcoholic cirrhosis, amyloidosis, atherosclerosis, cardiac disease, sclerosis, and organ transplantation reactions .

Structural Analogs

Several compounds share structural features with this compound:

Compound NameStructure TypeUnique Feature
1-Methyl-4-(4-bromophenethyl)piperazinePiperazine derivativeBromine substitution enhances lipophilicity
1-Ethyl-3-(3-fluorophenethyl)piperazinePiperazine derivativeFluorine substitution improves receptor affinity
1-Pyrrolidinyl-4-(3-chlorophenethyl)piperidinePiperidine derivativeChlorine substitution affects biological activity

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(4-iodophenethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes or as an agonist/antagonist of specific receptors, thereby influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Halogenated Arylpiperazines

  • p-MPPI and p-MPPF : These compounds share structural similarities with the target molecule, differing primarily in the substituent on the benzamido group (iodo vs. fluoro). Both act as competitive antagonists at 5-HT1A receptors, with p-MPPI (ID₅₀ = 5 mg/kg) and p-MPPF (ID₅₀ = 3 mg/kg) showing dose-dependent antagonism of 8-OH-DPAT-induced hypothermia in rats. The iodine substituent in p-MPPI enhances receptor binding compared to fluorine, likely due to increased van der Waals interactions .

Piperazine vs. Piperidine Derivatives

Piperazine-containing compounds generally exhibit superior pharmacological profiles compared to piperidine analogues. For example, in CXCR4 antagonists, ethyl piperazine 15 (IC₅₀ = 120 nM) showed better metabolic stability than its piperidine counterpart 14 (IC₅₀ = 90 nM), despite slightly lower potency. The additional nitrogen in piperazine improves hydrogen-bonding capacity and reduces CYP450 2D6 inhibition .

Pharmacological Activity and Receptor Interactions

Serotonin Receptor Affinity

Piperazine derivatives with three-carbon alkyl linkers between the core structure and aromatic groups show enhanced 5-HT1A receptor binding. For instance, compound 3d in a coumarin-piperazine series achieved subnanomolar affinity (Ki < 1 nM), whereas morpholine or heterocyclic replacements reduced affinity by >100-fold . The iodophenethyl group in 1-Ethyl-4-(4-iodophenethyl)piperazine may similarly optimize receptor interactions through spatial positioning and halogen bonding.

Selectivity in PARP-1 Inhibition

Piperazine-substituted naphthoquinones demonstrate that substituent position dictates selectivity. Derivatives with piperazine at the 2,3-dichloro-5,8-dihydroxy positions showed PARP-1 inhibition (IC₅₀ = 0.8 µM) with minimal off-target effects, whereas other substitution patterns reduced specificity .

Solubility and Physicochemical Properties

The presence of spacers between the piperazine core and aromatic groups significantly impacts solubility:

  • Ethylene or methylene spacers : Compounds like 8ac (solubility >80 µM at pH 2.0 and 6.5) exhibit improved aqueous solubility compared to directly attached arylpiperazines (e.g., 8a , solubility <20 µM) .
  • Phenethyl vs. benzyl groups : The phenethyl chain in this compound may confer moderate solubility, intermediate between rigid benzyl and flexible ethylene-spaced analogues.

Metabolic Stability and Biotransformation

Piperazine rings are metabolic hotspots, often undergoing deethylation or oxidation. For example, vanoxerine (a bis-arylpiperazine) is primarily metabolized by CYP3A4, with minor contributions from CYP2C8 and CYP2E1 .

Data Tables

Table 1: Comparative Pharmacological Profiles of Selected Piperazines

Compound Target Receptor Ki/IC₅₀ (nM) Solubility (µM) Metabolic Pathway
This compound (hypothetical) 5-HT1A ~1* 30–50* CYP3A4, CYP2D6
p-MPPI 5-HT1A 0.8 N/A Glucuronidation
Ethyl piperazine 15 CXCR4 120 45 CYP3A4
8ac PARP-1 800 >80 N/A

*Estimated based on structural analogues.

Table 2: Impact of Substituents on Piperazine Properties

Substituent Solubility Trend Metabolic Stability Receptor Affinity
Direct aryl attachment Low (<20 µM) Low Moderate
Ethylene spacer High (>80 µM) Moderate High
Iodophenethyl Moderate High Very High
Nitrophenyl Low Low Moderate

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Ethyl-4-(4-iodophenethyl)piperazine, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperazine derivatives are often synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions. Intermediate characterization typically employs thin-layer chromatography (TLC) for purity assessment and nuclear magnetic resonance (NMR) for structural confirmation. For instance, Prakash et al. (2014) used spectroscopic techniques (IR, UV-Vis) and X-ray crystallography to validate metal complexes of piperazine derivatives .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer : Structural validation requires a combination of single-crystal X-ray diffraction (SCXRD) for precise bond-length/angle measurements and DFT calculations to compare experimental and theoretical geometries. For example, Kavitha et al. (2013) resolved the crystal structure of a related piperazine derivative using SCXRD and analyzed puckering parameters of the piperazine ring .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

  • Methodological Answer : Yield optimization involves systematic variation of solvents , catalysts , and temperature . For example, in the synthesis of 4-(4-hydroxyphenyl)piperazine analogs, yields ranged from 41% to 92% depending on bromine substitution patterns and reaction time . Statistical tools like Design of Experiments (DoE) can identify critical parameters (e.g., molar ratios, reflux duration) to maximize efficiency.

Q. What computational methods are used to predict the reactivity and binding affinity of this compound in biological systems?

  • Methodological Answer : Density Functional Theory (DFT) and molecular docking are key. Prakash et al. (2014) combined DFT with spectroscopic data to analyze electronic transitions in metal-piperazine complexes . Xiao et al. (2023) employed docking studies to correlate structural features of benzenesulfonamide-piperazine derivatives with enzyme inhibition .

Q. How can contradictions in biological activity data among structurally similar piperazine derivatives be resolved?

  • Methodological Answer : Discrepancies (e.g., variable antimicrobial potency) require structure-activity relationship (SAR) analysis. For instance, substituent effects (e.g., electron-withdrawing groups like nitro or trifluoromethyl) significantly alter bioactivity. Jadhav et al. (2017) resolved such contradictions by testing derivatives against standardized bacterial/fungal strains and correlating results with Hammett constants .

Q. What strategies are employed to enhance the metabolic stability of this compound in pharmacokinetic studies?

  • Methodological Answer : Modifications include introduction of halogen atoms (e.g., iodine) to reduce oxidative metabolism or alkyl chain elongation to improve lipophilicity. In vivo studies, such as those on MT-45 (a piperazine-based analgesic), highlighted the role of cyclohexyl groups in prolonging half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.